Ethyl 7-chloro-1H-benzimidazole-2-carboxylate
Description
Historical Context of Benzimidazole Derivatives in Organic Chemistry
Benzimidazole derivatives have been pivotal in medicinal chemistry since their discovery during vitamin B12 research in the mid-20th century. The benzimidazole core, a fusion of benzene and imidazole rings, provides a stable platform for functionalization, enabling diverse biological activities. Early syntheses involved condensing o-phenylenediamine with formic acid or aldehydes, laying the groundwork for modern derivatization strategies. The introduction of halogen substituents, such as chlorine, emerged as a key innovation to enhance reactivity and target specificity. For instance, 7-chloro-substituted analogs gained prominence due to their improved binding affinity in enzyme inhibition studies.
Table 1: Key milestones in benzimidazole derivative development
| Year | Development | Impact on Drug Design |
|---|---|---|
| 1950 | Discovery of benzimidazole nucleus | Enabled vitamin B12 analog synthesis |
| 1980 | Halogenation techniques optimized | Improved anticancer/antimicrobial activity |
| 2020 | Microwave-assisted synthesis adopted | Accelerated derivatization workflows |
Structural Significance of 7-Chloro Substitution in Heterocyclic Systems
The 7-chloro substituent in this compound induces distinct electronic and steric effects. Comparative studies show that chlorine’s electronegativity (3.0 Pauling scale) increases the compound’s dipole moment by 1.2 D compared to non-halogenated analogs. This enhances intermolecular interactions, as evidenced by the 7-chloro derivative’s higher melting point (170–171°C vs. 145°C for unsubstituted benzimidazole).
Crystallographic analyses reveal that the 7-chloro group adopts a coplanar orientation with the benzimidazole ring, facilitating π-π stacking with biological targets. In pentacyclic benzimidazole syntheses, this substitution enables regioselective amination at the 7-position, yielding precursors for anticancer agents. The chlorine atom also increases metabolic stability, with in vitro studies showing a 40% reduction in hepatic clearance compared to methyl-substituted analogs.
Table 2: Physicochemical impact of 7-chloro substitution
| Property | 7-Chloro Derivative | Non-Chlorinated Analog |
|---|---|---|
| Melting Point (°C) | 170–171 | 145 |
| LogP | 3.14 | 2.05 |
| Plasma Protein Binding | 92% | 78% |
Role of Ethyl Ester Functionalization in Bioactive Compound Design
Ethyl esterification at the 2-position serves dual purposes: modulating lipophilicity and enabling prodrug strategies. The ethyl group increases the compound’s octanol-water partition coefficient (LogP) by 1.09 units compared to carboxylic acid forms, enhancing membrane permeability. This aligns with studies on ester prodrugs like enalapril, where ethyl esters improve oral bioavailability by 30–50% through passive diffusion.
In benzimidazole-based drug candidates, the ethyl ester acts as a hydrolyzable promoiety. For example, under physiological conditions, enzymatic cleavage releases the active carboxylate form, which exhibits enhanced DNA-binding capacity in cancer cells. Kinetic studies demonstrate that the ethyl ester’s hydrolysis half-life (t₁/₂ = 2.3 h in human plasma) balances stability during absorption and activation at target sites.
Table 3: Impact of ester groups on benzimidazole pharmacokinetics
| Ester Group | Solubility (mg/mL) | Cmax (μg/mL) | Tmax (h) |
|---|---|---|---|
| Methyl | 0.85 | 4.2 | 1.5 |
| Ethyl | 0.62 | 5.8 | 2.1 |
| Propyl | 0.41 | 3.9 | 3.4 |
The strategic placement of the ethyl ester at the 2-position also minimizes steric hindrance during target engagement. Molecular docking simulations show that this orientation preserves hydrogen bonding with kinase active sites while allowing hydrophobic interactions via the ethyl chain. Such design principles have enabled derivatives of this compound to achieve IC50 values below 10 μM against breast (MDA-MB-231) and liver (HepG2) cancer cell lines.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 4-chloro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-7-5-3-4-6(11)8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
KMYZPNYSALMXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Polyphosphoric Acid (PPA)
One of the most reported methods involves the reaction of 2-chlorophenylhydrazine hydrochloride with ethyl pyruvate in ethanol, followed by treatment with polyphosphoric acid (PPA) to induce cyclization and formation of the benzimidazole ring.
-
- Mix 2-chlorophenylhydrazine hydrochloride (0.5 g) with ethyl pyruvate (0.324 g) in ethanol (25 mL) and add a few drops of concentrated sulfuric acid.
- Stir at ambient temperature for 5 minutes.
- Add polyphosphoric acid (0.5 g) and heat the mixture at reflux for 24 hours.
- Add an additional 0.5 g of PPA and continue heating for another 48 hours.
- Cool the reaction mixture, concentrate under reduced pressure, and partition between ethyl acetate and water.
- Adjust aqueous layer pH to neutrality with saturated sodium bicarbonate solution.
- Separate organic layer, wash with brine, dry over magnesium sulfate, filter, and concentrate.
- Purify the residue by silica gel chromatography using 5-10% ethyl acetate/hexane as eluent to obtain ethyl 7-chloro-1H-benzimidazole-2-carboxylate.
Yield: Approximately 45.7% under these conditions.
- Notes: The prolonged heating with PPA facilitates ring closure and ester formation.
Scientific Research Applications
Pharmacological Properties
Ethyl 7-chloro-1H-benzimidazole-2-carboxylate exhibits a range of biological activities, making it a valuable candidate in drug development. The following table summarizes its key pharmacological properties:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
A study conducted by researchers synthesized a series of benzimidazole derivatives, including this compound. In vitro tests demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to established chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
In a controlled animal study, the compound was administered to models of induced inflammation. Results showed a notable reduction in paw edema and inflammatory markers when compared to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 3: Cardiovascular Research
Research focusing on the cardiovascular applications noted that this compound effectively lowered blood pressure in hypertensive rat models. The compound's mechanism involved the inhibition of endothelin receptors and promotion of nitric oxide release .
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 7-chloro-1H-benzimidazole-2-carboxylate with structurally related benzimidazole derivatives, focusing on substituent patterns, molecular properties, and reported applications.
Structural and Functional Insights
Substituent Effects :
- The ethyl ester in the target compound (vs. methyl ester in ) may increase lipophilicity, influencing bioavailability .
- The 7-chloro substituent is conserved across analogs, likely contributing to electronic effects (e.g., electron-withdrawing) and steric interactions.
- Benzodithiazine derivatives () exhibit additional sulfur-containing rings, which may enhance thermal stability or alter redox properties compared to simple benzimidazoles .
- Reactivity and Applications: The aldehyde group in ’s compound enables Schiff base formation, useful in coordination chemistry or drug conjugation .
Biological Activity
Ethyl 7-chloro-1H-benzimidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole core, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 224.64 g/mol. The presence of chlorine at the 7-position and an ethyl ester group enhances its solubility and biological activity compared to other benzimidazole derivatives.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against a range of microbial strains, making it a candidate for treating infectious diseases.
- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Enzyme Inhibition : this compound has been shown to inhibit specific kinases involved in cell signaling pathways, which may lead to altered cellular responses and growth inhibition .
Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple microbial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases |
Anticancer Activity
In a study examining the antiproliferative effects of various benzimidazole derivatives, this compound demonstrated significant cytotoxicity against leukemia cell lines. The GI50 values (concentration required to inhibit growth by 50%) were notably low, indicating potent activity:
- CCRF CEM : GI50 = 5.0 μM
- THP1 : GI50 = 3.2 μM
- Raji : GI50 = 3.8 μM
- HuT78 : GI50 = 8.1 μM
These results suggest that the compound selectively targets cancer cells while exhibiting minimal toxicity towards normal cells .
Antimicrobial Efficacy
Research has shown that this compound possesses broad-spectrum antimicrobial activity. It has been effective against both Gram-positive and Gram-negative bacteria, contributing to its potential as a therapeutic agent in infectious disease management .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies suggest that substituents at specific positions on the benzimidazole ring significantly affect its potency:
- Substitution at the C5 position with electron-withdrawing groups enhances anticancer activity.
- The presence of halogen atoms at strategic locations increases solubility and bioactivity.
These insights into SAR are crucial for designing more potent derivatives with improved therapeutic profiles .
Conclusions and Future Directions
This compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism involves complex interactions with cellular targets, leading to significant therapeutic effects.
Future research should focus on:
- Further elucidating its mechanisms of action.
- Exploring combination therapies with existing anticancer drugs.
- Conducting in vivo studies to assess safety and efficacy.
Q & A
Q. How can researchers ensure compliance with waste disposal regulations for halogenated benzimidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
